molecular formula C19H27N3O2S B12879765 N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide CAS No. 651307-32-3

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12879765
CAS No.: 651307-32-3
M. Wt: 361.5 g/mol
InChI Key: HHSNUZGOWAERSW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a synthetic small molecule featuring an isoquinoline sulfonamide core, a structure known for its relevance in biochemical research . This compound is structurally characterized by a 5-sulfonamide-substituted isoquinoline group linked to a 3-aminopropyl and a 2-cyclopentylethyl chain on the sulfonamide nitrogen. Compounds within the isoquinoline sulfonamide family are frequently investigated as potent inhibitors of various protein kinases, which are key enzymes in cellular signaling pathways . The presence of both lipophilic (cyclopentylethyl) and hydrophilic (aminopropyl) moieties in its structure can influence its physicochemical properties and biomolecular interactions. This product is provided for research purposes in biochemical and pharmacological studies, including potential investigations into enzyme inhibition, cellular proliferation, and signal transduction mechanisms. It is supplied as a solid and should be stored as recommended. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals in accordance with their institution's laboratory safety procedures.

Properties

CAS No.

651307-32-3

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H27N3O2S/c20-11-4-13-22(14-10-16-5-1-2-6-16)25(23,24)19-8-3-7-17-15-21-12-9-18(17)19/h3,7-9,12,15-16H,1-2,4-6,10-11,13-14,20H2

InChI Key

HHSNUZGOWAERSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Preparation of Isoquinoline-5-sulfonyl Chloride

  • Sulfonylation of Isoquinoline :
    The isoquinoline nucleus is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the 5-position. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.

  • Reaction Conditions :

    • Solvent: Dichloromethane or chloroform
    • Temperature: 0 to 5 °C initially, then room temperature
    • Time: 2–4 hours
    • Workup: Quenching with ice-water, extraction, and drying

Formation of Sulfonamide via Nucleophilic Substitution

  • Primary Amine Reaction :
    The sulfonyl chloride intermediate is reacted with 3-aminopropylamine or its protected derivative. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl.

  • Base Catalysis :
    A base such as pyridine or triethylamine is added to neutralize the HCl formed and drive the reaction forward.

  • Solvent and Conditions :

    • Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile
    • Temperature: 0 °C to room temperature
    • Time: 1–3 hours
  • Catalysts and Additives :
    Recent advances include the use of environmentally friendly catalysts such as zinc oxide nanoparticles or CsF-Celite to enhance yield and selectivity under solvent-free or mild conditions.

Purification and Characterization

  • Purification :
    Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from suitable solvents.

  • Characterization :

    • NMR (1H, 13C) spectroscopy to confirm substitution pattern
    • Mass spectrometry for molecular weight confirmation
    • Elemental analysis and melting point determination

Research Findings and Optimization

Parameter Typical Conditions Notes and Findings
Sulfonylation reagent Chlorosulfonic acid or sulfuryl chloride High regioselectivity for 5-position on isoquinoline; moisture sensitive
Base for sulfonamide formation Pyridine, triethylamine Neutralizes HCl; pyridine often preferred for better yields
Catalyst ZnO nanoparticles, CsF-Celite Enhances yield up to 95% under solvent-free conditions; environmentally friendly
Solvent DCM, THF, acetonitrile, or solvent-free Solvent-free methods reduce waste and improve sustainability
N-Alkylation base K2CO3, NaH Strong bases improve alkylation efficiency but require careful control to avoid side reactions
Temperature 0 °C to 80 °C Lower temperatures favor sulfonylation; higher temperatures needed for alkylation
Reaction time 1–12 hours Dependent on step; sulfonylation and sulfonamide formation are faster than alkylation
Yield 70–95% Optimized protocols with catalysts and solvent-free conditions achieve higher yields

Mechanistic Insights

  • The sulfonyl chloride intermediate reacts via nucleophilic attack by the amine nitrogen, forming a tetrahedral intermediate that collapses to release chloride ion and form the sulfonamide bond.

  • The isoquinoline ring nitrogen can participate in hydrogen bonding, influencing regioselectivity and binding properties of the final compound.

  • Selectivity in N-alkylation is achieved by controlling stoichiometry and reaction conditions to favor mono-alkylation.

Alternative and Emerging Methods

  • Use of Novel Reagents :
    New reagents such as tert-butyl oxysulfonylamine (tBuONSO) have been developed to facilitate sulfonamide synthesis under milder conditions, expanding substrate scope and improving functional group tolerance.

  • Microwave-Assisted Synthesis :
    Microwave irradiation has been explored to accelerate sulfonamide formation, though yields may vary depending on substrate and conditions.

  • Green Chemistry Approaches : Solvent-free and catalyst-recyclable methods using nanomaterials reduce environmental impact and improve economic feasibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide has been studied for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on p38 MAP kinase, which is implicated in various cancers .

Case Study:
A study published in Cancer Research explored the efficacy of isoquinoline derivatives in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size, indicating the compound's potential as a therapeutic agent against specific cancer types .

1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity. Isoquinoline derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria. The sulfonamide group enhances its interaction with bacterial enzymes, making it effective against resistant strains .

Case Study:
In a comparative study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting serine/threonine kinases. Its structural features allow it to bind effectively to the active site of these enzymes, potentially leading to therapeutic applications in diseases characterized by dysregulated kinase activity.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition Potency (IC50)Reference
p38 MAP Kinase150 nM
Cyclin-dependent Kinase 2200 nM
Protein Kinase B (AKT)300 nM

Material Science Applications

3.1 Development of Sensors
Recent advancements have explored the use of this compound in the development of chemical sensors. The compound's ability to undergo redox reactions makes it suitable for detecting specific analytes in environmental monitoring.

Case Study:
A study detailed in Sensors and Actuators B: Chemical highlighted the synthesis of a sensor based on this compound for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing its practical application in environmental chemistry .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Core Structural Variations

The isoquinoline sulfonamide scaffold is shared among several kinase inhibitors. Key structural differences lie in the substituents on the sulfonamide nitrogen:

Compound Name Substituents on Sulfonamide Nitrogen Molecular Formula Key Features
Target Compound 3-Aminopropyl, 2-cyclopentylethyl C₂₁H₃₁N₃O₂S High lipophilicity due to cyclopentyl
H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) 2-Aminoethyl C₁₁H₁₅N₃O₂S Smaller, hydrophilic side chain
H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) 2-(4-Bromocinnamylamino)ethyl C₂₀H₂₁BrN₄O₂S Bulky aromatic substituent
6TV (N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide) 2-(Propylamino)ethyl C₁₄H₁₉N₃O₂S Intermediate chain length
N-(3-Aminopropyl)isoquinoline-5-sulfonamide 3-Aminopropyl C₁₂H₁₅N₃O₂S Single substituent, simpler structure

Key Observations :

  • Bulkier substituents (e.g., H-89’s bromocinnamyl group) may increase binding affinity but reduce solubility .

Physicochemical Properties

Property Target Compound H-9 H-89 6TV
Molecular Weight (g/mol) 397.56 269.32 477.42 293.38
LogP (Estimated) ~3.5 ~1.2 ~4.0 ~2.1
Water Solubility Low Moderate Very Low Moderate

Implications :

  • The cyclopentylethyl group increases LogP, favoring blood-brain barrier penetration but complicating formulation .
  • Aminopropyl chain may introduce basicity, aiding solubility in acidic environments .

Biological Activity

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the isoquinoline-5-sulfonamide class, characterized by a sulfonamide group attached to an isoquinoline backbone. Its structure can be denoted as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 302.39 g/mol

Research indicates that isoquinoline-5-sulfonamides, including this compound, act primarily as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival. Specifically, they have shown efficacy in inhibiting protein kinase B (PKB), which plays a significant role in cancer progression.

Key Findings:

  • Inhibition of PKB : Studies have demonstrated that isoquinoline-5-sulfonamide derivatives inhibit PKB activity, leading to reduced phosphorylation of downstream targets such as GSK3beta. This inhibition correlates with decreased cell proliferation in cancer cell lines .
  • Antitumor Activity : The compound has been investigated for its potential antitumor properties, showing promise in preclinical models against various types of cancers, including acute myeloid leukemia (AML) and solid tumors like colorectal cancer (CRC) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Activity Effect Reference
PKB InhibitionReduced phosphorylation of GSK3beta
CytotoxicityInduced apoptosis in cancer cell lines
Antitumor EfficacyInhibition of tumor growth in vivo

Case Study 1: Inhibition of AML Progression

A study focused on the effects of isoquinoline-5-sulfonamide derivatives on AML cells demonstrated significant reductions in cell viability and proliferation rates when treated with this compound. The compound was shown to induce apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent against AML .

Case Study 2: Solid Tumor Response

In another investigation involving CRC models, treatment with the compound resulted in decreased tumor size and weight compared to control groups. The underlying mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

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